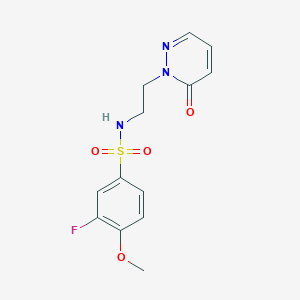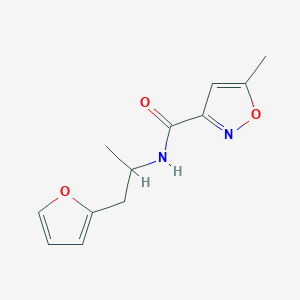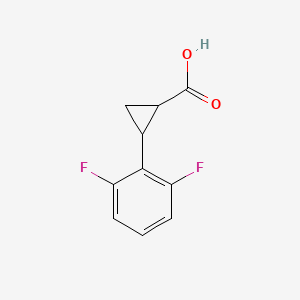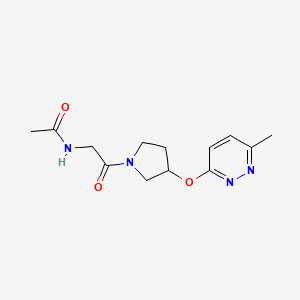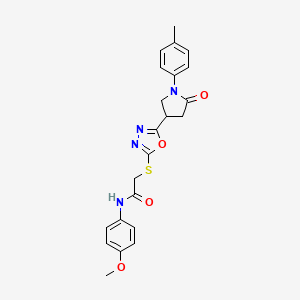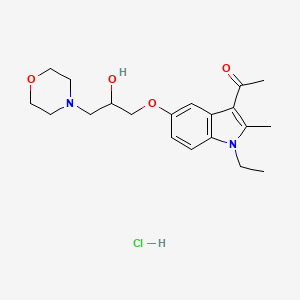
1-(1-ethyl-5-(2-hydroxy-3-morpholinopropoxy)-2-methyl-1H-indol-3-yl)ethanone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(1-ethyl-5-(2-hydroxy-3-morpholinopropoxy)-2-methyl-1H-indol-3-yl)ethanone hydrochloride” is a chemical compound with the molecular formula C20H29ClN2O4 . It has a molecular weight of 396.9 g/mol .
Molecular Structure Analysis
The InChI string for this compound isInChI=1S/C20H28N2O4.ClH/c1-4-22-14 (2)20 (15 (3)23)18-11-17 (5-6-19 (18)22)26-13-16 (24)12-21-7-9-25-10-8-21;/h5-6,11,16,24H,4,7-10,12-13H2,1-3H3;1H . The Canonical SMILES string is CCN1C (=C (C2=C1C=CC (=C2)OCC (CN3CCOCC3)O)C (=O)C)C.Cl . Physical and Chemical Properties Analysis
This compound has 2 hydrogen bond donors and 5 hydrogen bond acceptors . It has 7 rotatable bonds . The exact mass and monoisotopic mass of the compound are both 396.1815851 g/mol . The topological polar surface area is 63.9 Ų . The heavy atom count is 27 .Applications De Recherche Scientifique
Efficient Synthesis Techniques
- An efficient synthesis of NK(1) receptor antagonist Aprepitant, which involves a direct condensation to yield a 2-hydroxy-1,4-oxazin-3-one, demonstrates advanced methodologies for producing complex molecules with potential therapeutic uses (Brands et al., 2003).
Heterocyclic Compound Synthesis
- Research on the synthesis of heterocyclic compounds, such as N,N′-Bis(methoxycarbonyl)-p-benzoquinone diimine reacting with morpholines, highlights the versatility of morpholine derivatives in generating pharmacologically relevant structures (Borisov et al., 2007).
Microwave-Assisted Organic Synthesis
- A study on microwave-assisted synthesis of mono- and disubstituted 4-hydroxyacetophenone derivatives via the Mannich reaction shows the efficiency of modern synthesis techniques in creating morpholine-containing compounds, which could be related to the target compound's synthesis (Aljohani et al., 2019).
Anti-inflammatory and Antimicrobial Applications
- The design and synthesis of thiophene derivatives including a morpholine moiety, and their evaluation for anti-inflammatory activity, demonstrate the potential for compounds with morpholine groups to serve as bases for therapeutic agents (Helal et al., 2015).
- A molecular docking study of novel synthesized pyrazole derivatives, including morpholinophenyl ethanone, for antibacterial activity, suggests the application of morpholine derivatives in addressing microbial resistance (Khumar et al., 2018).
Novel Synthetic Pathways
- Innovative synthetic routes to morpholinones, as highlighted by catalytic enantioselective synthesis enabled by aza-benzilic ester rearrangement, illustrate the development of complex morpholine-containing frameworks for potential pharmaceutical applications (He et al., 2021).
Propriétés
IUPAC Name |
1-[1-ethyl-5-(2-hydroxy-3-morpholin-4-ylpropoxy)-2-methylindol-3-yl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O4.ClH/c1-4-22-14(2)20(15(3)23)18-11-17(5-6-19(18)22)26-13-16(24)12-21-7-9-25-10-8-21;/h5-6,11,16,24H,4,7-10,12-13H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTTHRLDACWOBEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C2=C1C=CC(=C2)OCC(CN3CCOCC3)O)C(=O)C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[(1-But-3-enylpiperidin-4-yl)methyl]quinazolin-4-one](/img/structure/B2602299.png)
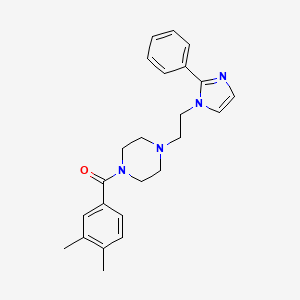
![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2602301.png)
![ethyl 2-(2-benzamidooxazole-4-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2602302.png)
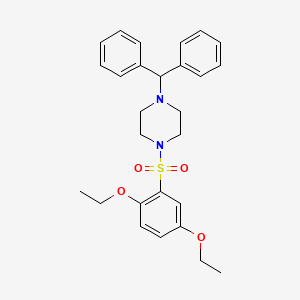
![1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methyl-N-[2-(1H-1,2,3-triazol-1-yl)ethyl]azetidin-3-amine](/img/structure/B2602308.png)
